molecular formula C13H20BN3O5 B6334276 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid CAS No. 1171897-31-6

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid

Cat. No.: B6334276
CAS No.: 1171897-31-6
M. Wt: 309.13 g/mol
InChI Key: OGGITWATCYCNSR-UHFFFAOYSA-N
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Description

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to streamline production .

Chemical Reactions Analysis

Types of Reactions

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The compound’s boronic acid group can also interact with biological molecules, making it useful in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amine group. This protection allows for selective reactions and enhances the compound’s stability during synthesis and application .

Properties

IUPAC Name

[5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(19)16-5-4-11(18)17-10-6-9(14(20)21)7-15-8-10/h6-8,20-21H,4-5H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGITWATCYCNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)NC(=O)CCNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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